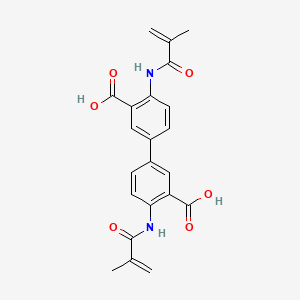![molecular formula C23H22ClNO2 B4982524 N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound belongs to the class of fibric acid derivatives and is structurally similar to fenofibrate, which is commonly used as a lipid-lowering agent.
作用機序
Clofibric acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This leads to the upregulation of genes involved in lipid metabolism, resulting in the reduction of serum triglycerides and cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Clofibric acid has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease serum triglycerides and cholesterol levels, as well as increase high-density lipoprotein (HDL) cholesterol levels. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antitumor and antiviral activities.
実験室実験の利点と制限
Clofibric acid has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has well-established protocols for its use. However, it also has some limitations, such as its potential for non-specific effects and the need for careful control of dosage and duration of treatment.
将来の方向性
There are several future directions for the use of N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid in scientific research. One area of interest is the potential use of this compound acid in the treatment of metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Additionally, there is ongoing research into the use of this compound acid as a tool to study the regulation of gene expression and the potential for its use in epigenetic research.
In conclusion, this compound acid is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities, and has been used as a tool to study the regulation of gene expression. While it has several advantages for use in lab experiments, careful control of dosage and duration of treatment is necessary. There are several future directions for the use of this compound acid in scientific research, particularly in the areas of metabolic disorders and epigenetic research.
合成法
Clofibric acid can be synthesized through the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by the reaction with 2,2-diphenylacetic acid in the presence of a base catalyst. The product is then purified through recrystallization to obtain pure N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide acid.
科学的研究の応用
Clofibric acid has been extensively used in scientific research for its various applications. It has been shown to have hypolipidemic, anti-inflammatory, antitumor, and antiviral activities. It has also been used as a tool to study the regulation of gene expression, particularly in the liver.
特性
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-17-16-20(24)12-13-21(17)27-15-14-25-23(26)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,22H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSSGBOFKBSTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)




![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)

![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
![3-(2,3-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4982541.png)
